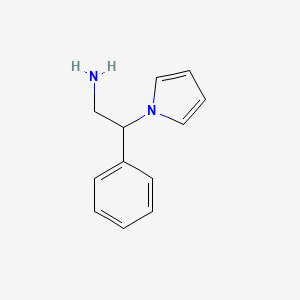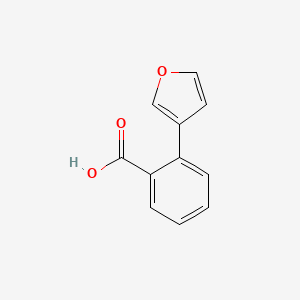
2-(呋喃-3-基)苯甲酸
描述
2-(Furan-3-yl)benzoic acid is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Furan-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
呋喃衍生物,包括“2-(呋喃-3-基)苯甲酸”,已显示出显著的抗菌活性 . 它们已在药物化学领域中用于创建众多创新的抗菌剂 . 这在对抗细菌菌株引起的感染和对抗临床使用的抗感染药物的耐药性增加方面尤为重要 .
光谱分析
光谱技术,如 FT-IR、FT-拉曼、UV-VIS 和 NMR,已被用于呋喃衍生物的结构解析 . 这些技术提供了对化合物结构表征、几何和振动特性的见解 .
抗癌活性
一些取代的苯并呋喃已显示出显着的抗癌活性 . 它们具有显著的细胞生长抑制效应,并已被发现抑制不同类型癌细胞的生长 .
葡萄酒和聚合物材料的制造
2-乙酰基-5-甲基呋喃,呋喃的衍生物,被用于大量的工业流程,特别是在葡萄酒和聚合物材料的制造中 .
杀菌剂
糠醛,呋喃的衍生物,已知作为杀菌剂特别有效,抑制小麦黑粉病的生长 .
治疗
含呋喃的化合物表现出广泛的有益生物学和药理学特性,因此,它们已被用作许多不同疾病领域的药物 .
光伏应用
染料和颜料
作用机制
Target of Action
Furan derivatives have been shown to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some furan derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
Furan derivatives have been known to affect a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Result of Action
Some furan derivatives have been found to have significant cell growth inhibitory effects .
生化分析
Biochemical Properties
2-(Furan-3-yl)benzoic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, 2-(Furan-3-yl)benzoic acid can inhibit certain enzymes that are crucial for bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, it interacts with proteins involved in cellular signaling pathways, influencing various cellular functions.
Cellular Effects
The effects of 2-(Furan-3-yl)benzoic acid on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. In cancer cells, 2-(Furan-3-yl)benzoic acid can induce apoptosis by modulating signaling pathways that control cell survival and proliferation . Furthermore, it affects the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage.
Molecular Mechanism
At the molecular level, 2-(Furan-3-yl)benzoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, 2-(Furan-3-yl)benzoic acid can inhibit the activity of bacterial enzymes involved in cell wall synthesis, thereby exerting its antibacterial effects . Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Furan-3-yl)benzoic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that 2-(Furan-3-yl)benzoic acid remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-(Furan-3-yl)benzoic acid vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as antibacterial and antioxidant activities . At higher doses, it can induce toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose beyond which the adverse effects of 2-(Furan-3-yl)benzoic acid become pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-(Furan-3-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the beta-ketoadipate pathway, a key metabolic route for the degradation of aromatic compounds . Additionally, 2-(Furan-3-yl)benzoic acid can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance and metabolism .
Transport and Distribution
The transport and distribution of 2-(Furan-3-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . The interaction of 2-(Furan-3-yl)benzoic acid with transporters and binding proteins influences its localization and accumulation within cells, thereby affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 2-(Furan-3-yl)benzoic acid plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules to exert its effects . The targeting of 2-(Furan-3-yl)benzoic acid to specific cellular compartments is mediated by post-translational modifications and targeting signals, which direct it to its site of action within the cell.
属性
IUPAC Name |
2-(furan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISJARHLTJWRBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


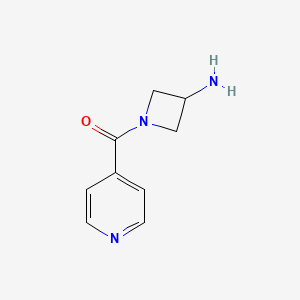

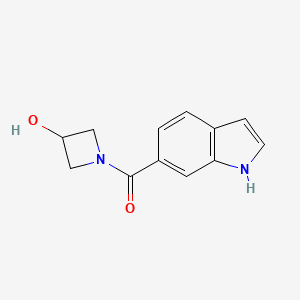
![1-[(2-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469084.png)
![(butan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469085.png)


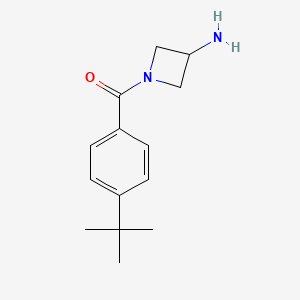

![1-[4-(Dimethylamino)benzoyl]azetidin-3-amine](/img/structure/B1469097.png)
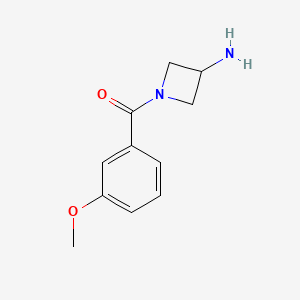

![2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1469100.png)
